Lithium4-methylthiazole-2-sulfinate
Description
Lithium 4-methylthiazole-2-sulfinate is a lithium salt derivative of a thiazole ring substituted with a methyl group at the 4-position and a sulfinate (-SO₂⁻) group at the 2-position. Thiazole-based sulfinates are of interest in organic synthesis due to their nucleophilic sulfinate moiety, which facilitates reactions with electrophiles to form sulfones or sulfonamides. The lithium counterion enhances solubility in polar aprotic solvents, making it a versatile reagent for coupling reactions or polymer chemistry .
Properties
Molecular Formula |
C4H4LiNO2S2 |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
lithium;4-methyl-1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S2.Li/c1-3-2-8-4(5-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
MTORPKCFAHSPKM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CSC(=N1)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Lithium4-methylthiazole-2-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group can lead to the formation of sulfonates, while reduction can yield thiols .
Scientific Research Applications
Lithium4-methylthiazole-2-sulfinate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . The compound is also used in the development of novel dyes and materials with specific properties .
Mechanism of Action
The mechanism of action of Lithium4-methylthiazole-2-sulfinate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways . The lithium ion can also play a role in modulating the activity of certain enzymes and receptors, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key distinction of lithium 4-methylthiazole-2-sulfinate lies in its sulfinate (-SO₂⁻) group, which contrasts with sulfonamide (-SO₂NH-) or thioether (-S-) functionalities in related compounds. Below is a comparative analysis:
Key Observations :
- Sulfur Oxidation State : The sulfinate group in the lithium salt is less oxidized than sulfonamides (e.g., metsulfuron) but more reactive than thioethers (e.g., Compound 40) due to its anionic character .
Reactivity and Stability
- Lithium 4-methylthiazole-2-sulfinate : Exhibits high solubility in DMSO or THF, enabling facile reactions with alkyl halides to form sulfones. Its stability in anhydrous conditions contrasts with sulfonylureas (e.g., metsulfuron), which hydrolyze under acidic/basic conditions .
- Compound 40 : The thioether linkage confers stability against oxidation, while the nitro group may participate in redox reactions under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
